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Compound of Interest

Compound Name: 2-Aminopropanediamide

Cat. No.: B132164 Get Quote

In-Depth Technical Guide to the Spectral
Information of 2-Aminopropanediamide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry and infrared

(IR) spectroscopy data for 2-Aminopropanediamide. The information is presented to be a

valuable resource for researchers and professionals involved in drug development and

scientific research, offering detailed spectral analysis and experimental protocols.

Mass Spectrometry Analysis
The mass spectrum of 2-Aminopropanediamide provides critical information about its

molecular weight and fragmentation pattern, which is essential for its identification and

structural elucidation.

Data Presentation
The electron ionization (EI) mass spectrometry data for 2-Aminopropanediamide is available

from the National Institute of Standards and Technology (NIST) database.[1] The key spectral

data are summarized in the table below.
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Property Value Source

NIST Number 410119 PubChem[1]

Total Peaks 19 PubChem[1]

Molecular Ion (M+) Not observed or very weak
General observation for

aliphatic amines

Base Peak (m/z) 74 PubChem[1]

Second Highest Peak (m/z) 44 PubChem[1]

Third Highest Peak (m/z) 57 PubChem[1]

Fragmentation Pathway
The fragmentation of 2-Aminopropanediamide in mass spectrometry is influenced by the

presence of the primary amine and two amide functional groups. The observed major

fragments can be rationalized through established fragmentation mechanisms for amines and

amides. Alpha-cleavage is a dominant pathway for aliphatic amines, which involves the

cleavage of a carbon-carbon bond adjacent to the nitrogen atom.

A proposed fragmentation pathway for 2-Aminopropanediamide is illustrated in the diagram

below.
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2-Aminopropanediamide (M) C₃H₇N₃O₂ MW: 117.11 Molecular Ion (M⁺˙) m/z 117Ionization (EI)

Fragment 1 [H₂N=CH-C(=O)NH₂]⁺ m/z 74 (Base Peak)
α-cleavage

Fragment 2 [C(=O)NH₂]⁺ m/z 44

Cleavage of C-C bond

Fragment 3 [CH(NH₂)C(=O)NH₂]⁺ m/z 73

Loss of CONH₂ radical

Fragment 4 [M - NH₃]⁺˙ m/z 100

Loss of Ammonia

Loss of CHNH₂

Fragment 5 [M - H₂NCO]⁺ m/z 74
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Mass Spectrometry

Infrared Spectroscopy

Sample Derivatization (if needed)

Gas Chromatography Separation

Mass Analysis (EI)

Mass Spectrum (m/z vs. Intensity)

Fragmentation Analysis

Structural Elucidation

Sample Preparation (KBr Pellet)

FTIR Analysis

IR Spectrum (Transmittance vs. Wavenumber)

Functional Group Identification

2-Aminopropanediamide

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. 2-Aminopropanediamide | C3H7N3O2 | CID 96457 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectral information for 2-Aminopropanediamide
including Mass Spectrometry and IR Spectra.]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b132164#spectral-information-for-2-
aminopropanediamide-including-mass-spectrometry-and-ir-spectra]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 5 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-Aminopropanediamide
https://pubchem.ncbi.nlm.nih.gov/compound/2-Aminopropanediamide
https://www.benchchem.com/product/b132164#spectral-information-for-2-aminopropanediamide-including-mass-spectrometry-and-ir-spectra
https://www.benchchem.com/product/b132164#spectral-information-for-2-aminopropanediamide-including-mass-spectrometry-and-ir-spectra
https://www.benchchem.com/product/b132164#spectral-information-for-2-aminopropanediamide-including-mass-spectrometry-and-ir-spectra
https://www.benchchem.com/product/b132164#spectral-information-for-2-aminopropanediamide-including-mass-spectrometry-and-ir-spectra
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b132164?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b132164?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

